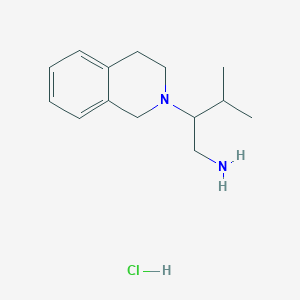
2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate” is a chemical compound with the molecular formula C6H8F3NO2 . It is also known as Carbamic acid, N-2-propen-1-yl-, 2,2,2-trifluoroethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms . The molecular weight is 183.13 .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.209±0.06 g/cm3 . The predicted boiling point is 176.4±40.0 °C . The molecular formula is C6H8F3NO2 .Scientific Research Applications
Carbamate Group in Medicinal Chemistry
The carbamate group is a significant structural motif in many approved drugs and prodrugs. It has seen increasing use in medicinal chemistry, with many derivatives designed to interact with drug targets through their carbamate moiety. This highlights the relevance of compounds like 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate in drug design and medicinal chemistry (Ghosh & Brindisi, 2015).
Synthesis of Pyrrole Frameworks
Carbamates, including those similar to this compound, have been utilized in the synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters. This synthesis involves regioselective attacks on cations to form conjugated aminohex-4-en-2-ynoates, leading to pyrrole frameworks. This process is significant in organic synthesis (Ishikawa et al., 2006).
Direct Synthesis of Carbamate from Carbon Dioxide
The direct synthesis of carbamates from amines, silicate esters, and carbon dioxide, facilitated by potassium carbonate (K2CO3) as a catalyst, is a notable application. This approach has been particularly effective for both alkyl and aromatic amines, expanding the substrate scope for carbamate synthesis. This method has implications for sustainable chemistry and the efficient production of carbamates (Zhang et al., 2018).
Applications in Organic Chemistry
Trifluoromethylated compounds, like those derived from this compound, have found extensive applications in organic chemistry. This includes the synthesis of 4-azidotetrafluoroaniline, a new photoaffinity reagent, demonstrating the utility of trifluoromethylated carbamates in the development of novel organic compounds (Chehade & Spielmann, 2000).
Use in Agricultural Chemistry
Carbamates are also prominent in agricultural chemistry. For instance, the synthesis of polymeric and solid lipid nanoparticles for sustained release of carbendazim and tebuconazole demonstrates the application of carbamates in delivering agricultural chemicals efficiently and safely (Campos et al., 2015).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h2H,1,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMVEWXRERMAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)
![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)





![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)
